molecular formula C9H13NO B13618289 2-(2-Aminoethyl)-5-methylphenol

2-(2-Aminoethyl)-5-methylphenol

Cat. No.: B13618289
M. Wt: 151.21 g/mol
InChI Key: ZPVWLNYPIMSBBL-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-methylphenol is an organic compound that contains both an amino group and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-methylphenol typically involves the reaction of 5-methyl-2-nitrophenol with ethylenediamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Aminoethyl)-5-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-5-methylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Contains a similar aminoethyl group but lacks the aromatic ring.

    2-Aminoethanol: Similar structure but without the methyl group on the benzene ring.

    N-Methylethanolamine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

2-(2-Aminoethyl)-5-methylphenol is unique due to the presence of both an aminoethyl group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-aminoethyl)-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4-5,10H2,1H3

InChI Key

ZPVWLNYPIMSBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCN)O

Origin of Product

United States

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